(4-Propylphenyl)propiolic acid
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Description
Synthesis Analysis
The synthesis of propiolic acid, a related compound, can be achieved by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid . The synthesis of “(4-Propylphenyl)propiolic acid” specifically is not detailed in the available literature.Chemical Reactions Analysis
Propiolic acid, a related compound, undergoes several reactions. Exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It undergoes bromination to give dibromoacrylic acid. With hydrogen chloride, it forms chloroacrylic acid . The specific reactions of “this compound” are not detailed in the available literature.Scientific Research Applications
Polymerization and Catalysis
- Polymerization of Propiolic Acid Derivatives : A study by Masuda, Kawai, & Higashimura (1982) explored the polymerization of propiolic acid and its derivatives using transition metal catalysts. MoCl5 was identified as the most active catalyst, resulting in the formation of water-soluble, colored, powdery polymers.
Organic Synthesis
- Synthesis of Arylalkynecarboxylic Acids : Park et al. (2013) presented a method for synthesizing arylalkynecarboxylic acids from aryl bromides and propiolic acid. This method showcased good tolerance towards various functional groups, highlighting the higher reactivity of propiolic acid compared to other terminal alkyne compounds (Park et al., 2013).
Reaction Mechanisms
- Stereochemistry in Grignard Reactions : Research by Klein & Aminadav (1970) investigated the stereochemistry of reactions involving phenyl- and methyl-propiolic acids with Grignard reagents. The study provided insights into the mechanisms of 1,2- and 1,4-additions in these reactions (Klein & Aminadav, 1970).
Material Science and Chemistry
- Polypropiolates and Their Properties : Lam et al. (2002) synthesized polypropiolates with different substituents to study their mesomorphic and luminescent properties. The study revealed that structural variations significantly influence these properties (Lam et al., 2002).
Photocatalysis
- Visible-Light Initiated Oxidative Cyclization : Yang et al. (2015) developed a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids, highlighting a metal-free approach to synthesize coumarin derivatives with high regioselectivity and good yields (Yang et al., 2015).
Properties
IUPAC Name |
3-(4-propylphenyl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNIEUQOSFVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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